(S)-(-)-3-Benzyloxy-1,2-propanediol is a chiral compound characterized by the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol. It features a benzyloxy group attached to a propanediol backbone, making it significant in organic synthesis and medicinal chemistry. The compound is known for its enantiomeric properties, with the (S)-(-) form being one of the two stereoisomers of 3-benzyloxy-1,2-propanediol. It is typically encountered as a solid at room temperature and exhibits high solubility in organic solvents .
Due to its chirality, (S)-(-)-3-Benzyloxy-1,2-propanediol serves as a valuable tool in studying and separating other chiral molecules. Researchers have employed it in:
These studies contribute to the development of efficient methods for separating and analyzing chiral molecules, which is crucial in various fields like drug discovery and material science.
(S)-(-)-3-Benzyloxy-1,2-propanediol finds application in the synthesis and immobilization of specific lipids. A study demonstrated its use in creating:
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol can be achieved through several methods:
(S)-(-)-3-Benzyloxy-1,2-propanediol finds applications in various fields:
Interaction studies involving (S)-(-)-3-Benzyloxy-1,2-propanediol primarily focus on its reactivity with other chemical species. Preliminary findings suggest:
Several compounds share structural similarities with (S)-(-)-3-Benzyloxy-1,2-propanediol. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-(+)-3-Benzyloxy-1,2-propanediol | Enantiomer | Opposite chirality; different biological activities |
3-Phenylmethoxypropane-1,2-diol | Structural analog | Lacks chirality; used in similar applications |
Benzyl glycidyl ether | Ether derivative | Different functional group; used in polymer chemistry |
The uniqueness of (S)-(-)-3-Benzyloxy-1,2-propanediol lies in its specific stereochemistry and the resultant biological activity that may differ significantly from its analogs .